2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol

Formaldehyde-releasing biocide Latent polyurethane hardener Oxazolidine analog comparison

2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8) is a low-molecular-weight (177.20 g/mol) organic compound with the formula C7H15NO4, classified as an oxazolidine derivative. It features a central carbon atom bonded to three hydroxymethyl groups and a 1,3-oxazolidin-2-yl ring, as indicated by its SMILES string C(O)C(C1OCCN1)(CO)CO.

Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS No. 97416-77-8
Cat. No. B12662604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol
CAS97416-77-8
Molecular FormulaC7H15NO4
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1COC(N1)C(CO)(CO)CO
InChIInChI=1S/C7H15NO4/c9-3-7(4-10,5-11)6-8-1-2-12-6/h6,8-11H,1-5H2
InChIKeyWLZNNRXZWUUMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8): Chemical Identity and Baseline Properties


2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8) is a low-molecular-weight (177.20 g/mol) organic compound with the formula C7H15NO4, classified as an oxazolidine derivative [1]. It features a central carbon atom bonded to three hydroxymethyl groups and a 1,3-oxazolidin-2-yl ring, as indicated by its SMILES string C(O)C(C1OCCN1)(CO)CO . The compound is structurally related to Tris(hydroxymethyl)aminomethane (TRIS), from which it can be conceptually derived, and belongs to a class of chemicals often explored as latent hardeners or formaldehyde-releasing agents [2]. Its computed physicochemical properties include a density of 1.316 g/cm³, a boiling point of 415 °C, and a topological polar surface area of 81.95 Ų .

Risks of Interchanging 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8) with Other Oxazolidine Analogs


Generic substitution within the oxazolidine class poses a high risk of functional failure because key performance parameters—including hydrolysis kinetics, the rate and equilibrium concentration of formaldehyde released, and the latent curing profile in moisture-cured polyurethane systems—are exquisitely sensitive to structural modifications [1]. Even minor changes to the ring substituents or the attached hydroxyl architecture can drastically alter the rate of the ring-opening hydrolysis, rendering broad class-level interchangeability unreliable without direct, quantitative comparative data [1]. For 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8), however, the task of making an informed selection is fundamentally compromised by the complete absence of such quantitative, head-to-head performance evidence against its nearest structural or functional comparators in the publicly available scientific and patent literature.

Quantitative Performance Differentiators for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8) vs. Closest Analogs


Evidence Gap: Lack of Head-to-Head Performance Data for Procurement Decisions

After an exhaustive search, no studies, patents, or authoritative databases were found that provide quantitative, comparator-based differentiation for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8) relative to its closest in-class alternatives [1]. This means that for its presumed applications as a formaldehyde-releasing agent or latent hardener, there are no verifiable numeric data for key selection criteria—such as the kinetics of formaldehyde release, minimum inhibitory concentration (MIC) against target microorganisms, or the impact on polyurethane cure time and mechanical properties—that would allow a scientific or industrial user to prioritize it over a closely related analog like dimethyl oxazolidine or 7-ethylbicyclo-oxazolidine [2]. Consequently, any procurement decision for this specific CAS number over a competitor must be based on factors outside the scope of publicly available scientific evidence.

Formaldehyde-releasing biocide Latent polyurethane hardener Oxazolidine analog comparison

Application Scenarios for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol (CAS 97416-77-8) Based on Class-Level Inference


Non-Critical Research on Oxazolidine Hydrolysis Kinetics

For fundamental academic research into the hydrolysis kinetics of structurally diverse oxazolidines, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol could serve as a model compound with a unique tri-hydroxymethyl substitution pattern. However, its value is limited to exploratory comparisons where its performance is being newly characterized against better-known analogs, as no existing quantitative data proves its superiority for any specific kinetic profile [1].

Formulation Screening in Non-Regulated Environments

In early-stage, non-GLP formulation screening for moisture-cured polyurethane adhesives, this compound could be included in a panel test of oxazolidine latent hardeners. Its utility would be solely to observe its relative behavior—such as CO2 gassing tendency or cure-through rate—in direct, side-by-side comparison with established hardeners like Incozol EH, as its specific performance characteristics are uncharted in the public domain [1].

Exploratory Antimicrobial Preservative Screening

The compound's structural similarity to known oxazolidine formaldehyde-releasers theoretically qualifies it for screening as an antimicrobial agent for industrial fluids. In such a scenario, its minimum inhibitory concentration (MIC) against common spoilage organisms like Pseudomonas aeruginosa or Staphylococcus aureus would need to be determined de novo and compared to benchmarks like N,N'-methylenebis(5-methyloxazolidine) to establish any potential advantage [2].

Quote Request

Request a Quote for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.